Di-tert-Butylisobutylsilyltriflat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

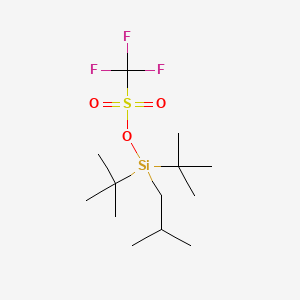

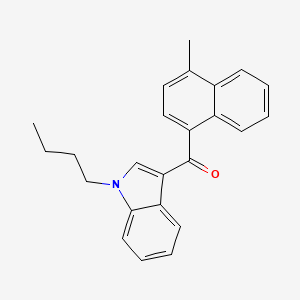

Di-tert-butylisobutylsilyl triflate is a chemical compound with the molecular formula C₁₃H₂₇F₃O₃SSi. It is known for its utility in organic synthesis, particularly as a protecting group for diols in oligonucleotide synthesis . The compound is characterized by its sensitivity to moisture and its reactivity with hydroxylic solvents .

Wissenschaftliche Forschungsanwendungen

Di-tert-butylisobutylsilyl triflate has several applications in scientific research:

Chemistry: It is widely used as a protecting group for diols in oligonucleotide synthesis. This application is crucial for the selective protection and deprotection of functional groups during complex synthetic sequences.

Biology and Medicine: The compound’s role in oligonucleotide synthesis makes it valuable in the development of therapeutic agents and diagnostic tools.

Wirkmechanismus

Di-tert-butylisobutylsilyl triflate, also known as DI-t-BUTYLISOBUTYLSILYL TRIFLUOROMETHANESULFONATE, is a chemical compound with the molecular weight of 348.5 . This compound plays a significant role in organic synthesis due to its unique properties and interactions.

Target of Action

The primary targets of Di-tert-butylisobutylsilyl triflate are hydroxylic solvents . It is commonly used as a protecting group for diols in oligonucleotide synthesis .

Mode of Action

Di-tert-butylisobutylsilyl triflate interacts with its targets by forming a protective layer around them. This protective layer shields the target molecules from unwanted reactions, thereby preserving their integrity during the synthesis process .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of complex organic molecules, including oligonucleotides . By protecting certain groups within these molecules, Di-tert-butylisobutylsilyl triflate allows for more controlled and precise synthesis processes.

Result of Action

The primary result of Di-tert-butylisobutylsilyl triflate’s action is the successful synthesis of complex organic molecules with high precision and control . By protecting specific groups within these molecules, the compound allows for more targeted and efficient synthesis processes.

Action Environment

Di-tert-butylisobutylsilyl triflate is sensitive towards moisture and reacts with hydroxylic solvents . Therefore, it is typically used in controlled laboratory environments where these factors can be carefully managed. The compound is also stored at room temperature and in a refrigerator to maintain its stability .

Vorbereitungsmethoden

Di-tert-butylisobutylsilyl triflate can be synthesized through the reaction of di-tert-butylchlorosilane with trifluoromethanesulfonic acid . This reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the purity and yield of the product. The compound is also commercially available, which simplifies its acquisition for industrial and research purposes .

Analyse Chemischer Reaktionen

Di-tert-butylisobutylsilyl triflate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with hydroxylic solvents, making it useful as a protecting group for diols.

Oxidation and Reduction: While specific oxidation and reduction reactions are not extensively documented, its reactivity with different reagents can be explored in synthetic organic chemistry.

Common Reagents and Conditions: The compound is often used in the presence of bases like 2,6-lutidine to facilitate its reactions.

Major Products: The primary products formed from its reactions are typically silylated derivatives, which are useful intermediates in various synthetic pathways.

Vergleich Mit ähnlichen Verbindungen

Di-tert-butylisobutylsilyl triflate can be compared with other silyl triflates such as:

Di-tert-butylsilyl bis(trifluoromethanesulfonate): This compound also serves as a protecting group for diols and is used in similar synthetic applications.

Trimethylsilyl trifluoromethanesulfonate: Another silyl triflate used for protecting hydroxyl groups, but with different steric and electronic properties.

tert-Butyldimethylsilyl trifluoromethanesulfonate: Known for its use in introducing bulky tert-butyl dimethylsilyl groups onto substrates.

The uniqueness of di-tert-butylisobutylsilyl triflate lies in its specific steric and electronic properties, which make it particularly suitable for certain synthetic applications where other silyl triflates might not be as effective .

Eigenschaften

IUPAC Name |

[ditert-butyl(2-methylpropyl)silyl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVJKCJFUZIETI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](C(C)(C)C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27F3O3SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)

![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)

![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)